4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJLGWWSDEDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol or a disulfide to introduce the sulfanyl group.
Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. The presence of the 4-fluorophenyl group enhances the compound's interaction with bacterial cell membranes, which may lead to increased antibacterial efficacy. Studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria, potentially serving as a basis for new antibiotic agents .
Anticancer Potential
The pyridine and oxadiazole frameworks have been investigated for their anticancer properties. Compounds similar to 4-(5-{[(4-fluorophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds can be effective against different cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with oxadiazole structures has been explored in several studies. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Experimental models have shown that such compounds can reduce pro-inflammatory cytokine production .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with comparable results to established antibiotics. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines; potential as a chemotherapeutic agent was noted. |
| Study 3 | Anti-inflammatory | Reduced inflammation markers in animal models, indicating therapeutic potential for chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Properties
| Compound | Substituent on Oxadiazole | Aromatic System | Key Hypothesized Properties |
|---|---|---|---|
| Target Compound | (4-Fluorophenyl)methyl sulfanyl | Pyridine | High logP, improved thermal stability |
| 5-Phenyl-1,3,4-oxadiazole (6a ) | Phenyl sulfanyl | Benzene | Moderate logP, lower electronegativity |
| Sulfonamide-linked oxadiazoles | 4-Methylpiperidinyl sulfonyl | Benzene | High polarity, reduced membrane permeability |
Biological Activity
The compound 4-(5-{[(4-fluorophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
- IUPAC Name : 2-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Molecular Formula : C14H10FN3OS
- Molecular Weight : 287.31 g/mol
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines:
The compound's structure suggests potential interactions with key proteins involved in cancer progression and survival, such as p53 and caspases.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been documented. A study involving similar compounds showed promising results against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1-(5-Mercapto-1,3,4-Oxadiazol-2-Yl) | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Fusarium oxysporum | 10 |
These findings indicate that the oxadiazole moiety contributes to the antimicrobial activity by disrupting bacterial cell wall synthesis or function .
Study on Anticancer Properties
A comprehensive study evaluated the biological activity of several oxadiazole derivatives including our target compound. The results indicated that these compounds exhibited potent cytotoxicity against human leukemia cell lines (CEM-13 and MT-4), with IC50 values in the sub-micromolar range. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner through mitochondrial pathways .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituents on the oxadiazole ring could enhance antibacterial potency .
Q & A
Q. What synthetic strategies are recommended for the preparation of 4-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine, and how can reaction completion be monitored?
Methodological Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides or hydrazide intermediates. For example, analogous compounds were synthesized via condensation of substituted hydrazides with carbon disulfide in basic media, followed by cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane) is used to confirm reaction completion .
- Purification : Precipitates are washed with ice-cold water and recrystallized from methanol to achieve high purity .
- Critical Parameters : Adjusting reaction time (4–6 hours) and stoichiometric ratios of sulfur-containing reagents (e.g., carbon disulfide) can optimize yields.
Q. Which spectroscopic techniques are essential for structural elucidation, and what spectral signatures should be prioritized?
Methodological Answer: A multi-technique approach is required:
- IR Spectroscopy : Confirm the presence of C=N (1,650–1,580 cm⁻¹) and C-S (700–600 cm⁻¹) stretches in the oxadiazole ring .
- ¹H/¹³C NMR : Identify pyridine protons (δ 8.5–7.5 ppm) and the 4-fluorophenylmethylsulfanyl moiety (δ 4.3 ppm for SCH₂ and δ 7.1–7.3 ppm for aromatic F-substituted protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and electronic properties of this compound?
Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:
- Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic sites on the oxadiazole and pyridine rings, guiding derivatization strategies .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions relevant to biological activity (e.g., antimicrobial targets) .
- Docking Studies : Simulate binding affinities with enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, correlating with experimental IC₅₀ data .
Q. How should researchers address contradictions in biological activity data (e.g., antimicrobial assays)?
Methodological Answer: Discrepancies may arise from assay conditions or structural variations. To resolve these:
- Standardized Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl) on activity .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to distinguish selective antimicrobial activity from general toxicity .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and blood plasma (pH 7.4) at 37°C, analyzing degradation via HPLC at 254 nm .
- Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism, quantifying parent compound depletion over time with LC-MS/MS .
- Photodegradation Studies : Expose to UV-Vis light (λ = 300–400 nm) and monitor by UV spectroscopy for absorbance shifts in the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
